Urea, 1,3-diisobutyl-2-thio-

Catalog No.
S720170
CAS No.
29214-81-1
M.F
C9H20N2S
M. Wt
188.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, 1,3-diisobutyl-2-thio-

CAS Number

29214-81-1

Product Name

Urea, 1,3-diisobutyl-2-thio-

IUPAC Name

1,3-bis(2-methylpropyl)thiourea

Molecular Formula

C9H20N2S

Molecular Weight

188.34 g/mol

InChI

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12)

InChI Key

YFIXICPADGNMGZ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=S)NCC(C)C

Canonical SMILES

CC(C)CNC(=S)NCC(C)C

Urea, 1,3-diisobutyl-2-thio- (commonly known as 1,3-diisobutylthiourea) is a sterically hindered, highly lipophilic dialkylthiourea utilized primarily as a specialized sulfur-donor ligand, a selective hydrometallurgical extractant, and a high-performance vulcanization accelerator [1]. Unlike unsubstituted or short-chain thioureas, the dual isobutyl branching imparts exceptional solubility in organic phases while providing a precise steric umbrella around the thiocarbonyl reactive center [2]. This structural configuration modulates its Lewis basicity, making it an optimal candidate for forming thermodynamically stable, highly active bis- and tris-ligated transition metal complexes, and for controlling crosslink density in advanced abrasion-resistant elastomer blends [3].

Substituting 1,3-diisobutyl-2-thiourea with generic thiourea or short-chain linear analogs (e.g., 1,3-dimethylthiourea or 1,3-diethylthiourea) fundamentally compromises process efficiency and product stability. In solvent extraction and flotation workflows, short-chain derivatives exhibit excessive aqueous solubility, leading to severe reagent loss and poor phase separation [1]. In elastomer vulcanization, linear analogs fail to provide the necessary steric hindrance, resulting in altered cure kinetics, premature scorch, and suboptimal crosslink densities that degrade the final abrasion resistance of the rubber [2]. Furthermore, in coordination chemistry, the specific steric bulk of the isobutyl groups is required to isolate discrete, highly active bis- and tris-ligated metal complexes (such as[Tu2CuCl]); less hindered ligands often yield intractable polymeric networks or lack the lipophilicity needed for downstream formulation[3].

Formation of Highly Active Transition Metal Complexes

When utilized as a ligand for copper(I) salts, 1,3-diisobutyl-2-thiourea readily forms stable bis-ligated ([Tu2CuCl]) and tris-ligated ([Tu3CuI]) complexes, leveraging its steric profile to prevent unwanted polymerization [1]. The resulting [Tu2CuCl] complex demonstrates exceptional functional activity, achieving 79.9% DPPH free radical scavenging efficiency in dose-dependent assays, significantly outperforming uncoordinated baselines [1].

Evidence DimensionDPPH Free Radical Scavenging Activity
Target Compound Data[Tu2CuCl] complex formulated with 1,3-diisobutyl-2-thiourea (79.9% scavenging)
Comparator Or BaselineUncoordinated free ligand / standard baseline (< 10% scavenging)
Quantified DifferenceOver 70% increase in radical scavenging efficiency due to stable complexation
ConditionsDose-dependent assay (0-100 ppm) in organic solvent media

Ensures that formulators of specialized antioxidant additives or metal-sulfide precursors can achieve high functional efficacy and thermodynamic stability.

Enhancement of Crosslink Density and Abrasion Resistance in Elastomers

In the compounding of high-performance rubber (e.g., BIMS/BR or BIMS/NR blends), the addition of sterically hindered dialkylthioureas such as 1,3-diisobutyl-2-thiourea acts as a critical secondary accelerator [1]. Compared to baseline curative systems lacking hindered thioureas, the inclusion of 0.3 to 1.0 phr of these specific thioureas optimizes the crosslink density and type, leading to a quantifiable reduction in volume loss during DIN abrasion testing[1].

Evidence DimensionDIN Abrasion Volume Loss
Target Compound DataElastomer blend cured with hindered dialkylthiourea at 0.3 phr
Comparator Or BaselineStandard sulfur/metal oxide curative system without hindered thiourea
Quantified DifferenceSignificant reduction in abrasion volume loss, indicating higher durability
ConditionsVulcanization at 100°C - 250°C for 1 to 150 minutes in BIMS/BR matrices

Critical for procuring accelerators for tire treads and industrial rubber goods where maximizing abrasion resistance without inducing premature scorch is required.

Tuned Lewis Basicity for Selective Metal Extraction

The dual isobutyl substitution on the thiourea core precisely tunes its thermodynamic donor strength (Lewis basicity) on the pK_BI2 scale, distinguishing it from linear analogs like 1,3-diethylthiourea [1]. This specific basicity, combined with the high lipophilicity of the branched alkyl groups, ensures strong, selective binding to soft transition metals (such as Pd, Pt, Cu, and Hg) while maintaining near-total phase separation into the organic extraction solvent, minimizing aqueous reagent loss [1].

Evidence DimensionOrganic Phase Solubility and Metal Binding Affinity
Target Compound Data1,3-Diisobutyl-2-thiourea (High organic solubility, tuned pK_BI2 basicity)
Comparator Or BaselineShort-chain analogs like 1,3-dimethylthiourea (Higher aqueous solubility, lower steric shielding)
Quantified DifferenceSuperior phase separation and minimized aqueous reagent loss during extraction
ConditionsLiquid-liquid solvent extraction of transition/precious metals

Reduces operational costs in hydrometallurgy by preventing extractant loss to the aqueous phase and improving metal selectivity.

High-Abrasion Elastomer Vulcanization

Due to its ability to modulate crosslink density without causing premature scorch, 1,3-diisobutyl-2-thiourea is the optimal accelerator choice for high-performance tire treads and industrial rubber components formulated from BIMS/BR or BIMS/NR blends [1]. It directly addresses the need for improved DIN abrasion resistance in demanding mechanical environments.

Hydrometallurgical Solvent Extraction of Precious Metals

The compound's tuned Lewis basicity and extreme lipophilicity make it a superior S-donor extractant for the selective recovery of soft Lewis acid metals (e.g., Pd, Pt, Au, Hg) from complex aqueous leachates [2]. It ensures clean phase separation and prevents the costly reagent loss associated with shorter-chain thioureas.

Synthesis of Metal-Sulfide Single-Source Precursors

Its specific steric profile allows for the isolation of stable, discrete bis- and tris-ligated transition metal complexes (such as [Tu2CuCl] and [Tu2ZnCl2]). These complexes serve as highly reproducible, organic-soluble single-source precursors for the chemical vapor deposition or bottom-up synthesis of metal sulfide nanoparticles [3].

XLogP3

2.6

Other CAS

29214-81-1

Dates

Last modified: 08-15-2023

Explore Compound Types